5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine
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Overview
Description
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, an imidazo[2,1-b][1,3]thiazole moiety, and a pyridine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursorsThe final step usually involves the coupling of the pyridine ring with the previously formed intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications .
Scientific Research Applications
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pent-1-yl-1-azetidinyl
- 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
What sets 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-2-10(1)14-20-15(23-21-14)11-3-4-13(17-7-11)18-8-12-9-22-5-6-24-16(22)19-12/h3-7,9-10H,1-2,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJJLIHHJNWWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)NCC4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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